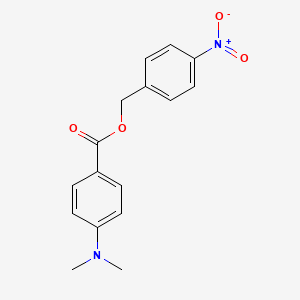

4-nitrobenzyl 4-(dimethylamino)benzoate

Description

The exact mass of the compound this compound is 300.11100700 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl)methyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-17(2)14-9-5-13(6-10-14)16(19)22-11-12-3-7-15(8-4-12)18(20)21/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEENXQLLXJIQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Photophysical Properties of 4-Nitrobenzyl 4-(dimethylamino)benzoate: A Technical Guide

The following technical guide provides an in-depth analysis of the photophysical properties, mechanistic pathways, and experimental applications of 4-nitrobenzyl 4-(dimethylamino)benzoate . This document is structured for researchers in photochemistry, drug delivery, and molecular probe development.

Executive Summary

This compound represents a classic Donor-Spacer-Acceptor (D-S-A) molecular architecture. It integrates a highly fluorescent electron donor (dimethylaminobenzoate) with a photoactive electron acceptor (nitrobenzyl) via a flexible ester linkage.

This molecule serves two primary functions in advanced research:

-

Model System for Intramolecular Photoinduced Electron Transfer (PET): It demonstrates distance-dependent fluorescence quenching.

-

Fluorogenic Photocleavable Protecting Group (Photocage): It functions as a "caged fluorophore," where the fluorescence of the dimethylaminobenzoate moiety is quenched in the ester form but dramatically restored upon photolytic cleavage.

Molecular Architecture & Electronic States

The molecule can be deconstructed into three functional components that define its photophysics:

| Component | Chemical Moiety | Role | Electronic Characteristic |

| Donor (D) | 4-(Dimethylamino)benzoate | Fluorophore | Low ionization potential; exhibits TICT (Twisted Intramolecular Charge Transfer). |

| Spacer (S) | Methylene Ester (-COO-CH₂-) | Insulator | Interrupts |

| Acceptor (A) | 4-Nitrobenzyl | Quencher / Cage | High electron affinity; undergoes photo-rearrangement (ac-nitro form). |

Electronic Coupling

Unlike conjugated systems (e.g., 4-dimethylamino-4'-nitrostilbene), the methylene spacer in this molecule prevents direct ground-state conjugation between the donor and acceptor. Consequently:

-

Absorption Spectrum: A superposition of the individual chromophores (dominated by the intense

transition of the dimethylaminobenzoate at ~300–310 nm). -

Emission Spectrum: Highly dependent on the excited-state interaction (PET).

Photophysical Mechanisms

The core photophysics involves a competition between radiative decay (fluorescence) and non-radiative electron transfer.

Excitation and TICT State

Upon excitation at 300–310 nm , the dimethylaminobenzoate moiety reaches the locally excited (LE) state. In polar solvents, this moiety typically undergoes relaxation to a Twisted Intramolecular Charge Transfer (TICT) state, characterized by the rotation of the dimethylamino group.

-

Reference Control: Ethyl 4-(dimethylamino)benzoate (EDAB) exhibits strong dual fluorescence in polar solvents due to this LE

TICT equilibrium.

Intramolecular Photoinduced Electron Transfer (PET)

In This compound , the nearby nitrobenzyl group acts as an electron trap. The excited donor (

-

Thermodynamics: The driving force (

) is favorable due to the high reduction potential of the nitro group. -

Consequence: The fluorescence of the dimethylaminobenzoate is strongly quenched (typically >90% quenching efficiency compared to the ethyl ester).

Mechanism Diagram (Jablonski & PET)

The following diagram illustrates the competitive pathways.

Figure 1: Competitive decay pathways showing Fluorescence Quenching via PET and subsequent Photocleavage.

Photocleavage and Fluorescence Restoration

While 4-nitrobenzyl esters are generally more stable than ortho-nitrobenzyl variants, the presence of the internal amine donor facilitates cleavage via an electron-transfer mechanism.

The "Uncaging" Reaction

-

Excitation: UV irradiation (300–365 nm).

-

ET / H-Abstraction: The excited nitro group abstracts a hydrogen (often from the benzylic position or solvent, assisted by the radical ion pair character).

-

Cleavage: The ester bond hydrolyzes, releasing 4-(dimethylamino)benzoic acid and a 4-nitrosobenzyl byproduct.

Fluorogenic Response

This reaction is self-signaling.

-

Before Photolysis: Quantum yield (

) is low (< 0.01) due to PET quenching. -

After Photolysis: The released 4-(dimethylamino)benzoic acid (or its anion) is free from the quencher.

increases dramatically (up to ~0.70 in suitable solvents). -

Application: This property allows for real-time monitoring of the uncaging yield by tracking the increase in fluorescence intensity at ~350 nm (LE band) or ~450 nm (TICT band).

Experimental Protocols

Solvent-Dependent Fluorescence Characterization

Objective: To quantify the quenching efficiency and solvatochromism.

Protocol:

-

Stock Solution: Prepare a 10 mM stock of this compound in dry Acetonitrile (MeCN).

-

Working Solutions: Dilute to 10

M in solvents of varying polarity: Hexane, Toluene, THF, MeCN, and Methanol. -

Control: Prepare identical solutions of Ethyl 4-(dimethylamino)benzoate (EDAB).

-

Measurement:

-

Excitation

: 310 nm. -

Record Emission: 320 nm – 600 nm.

-

-

Data Analysis: Calculate the Quenching Efficiency (

) using:

Photolysis Kinetics (Actinometry)

Objective: To determine the photocleavage rate constant.

Protocol:

-

Sample: 20

M solution in MeCN/Water (80:20). -

Irradiation: Use a UV LED (365 nm) or Mercury Arc Lamp with a bandpass filter.

-

Time-Course: Irradiate in 10-second intervals.

-

Detection:

-

UV-Vis: Monitor the shift in

(formation of the nitroso byproduct). -

Fluorescence: Monitor the increase in emission at 350–450 nm.

-

-

Plot: Fluorescence Intensity (

) vs. Irradiation Time (

Summary of Photophysical Parameters

| Parameter | Value / Characteristic | Notes |

| Absorption | 308 nm (in MeCN) | Dominated by dimethylaminobenzoate |

| Emission | Weak / Quenched | Residual emission may be seen at ~360 nm (LE) or ~480 nm (TICT). |

| Fluorescence Quantum Yield ( | < 0.01 (Intact Ester) | Highly quenched by PET. |

| Post-Cleavage | 0.50 – 0.70 | Corresponds to free DMABA. |

| Quenching Mechanism | Electron Transfer (Donor | Occurs on picosecond timescale. |

References

-

Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link

- Corrie, J. E. T. (2005). Photoremovable Protecting Groups: Reaction Mechanisms and Applications. Dynamic Studies in Biology, Wiley-VCH. (General reference for nitrobenzyl photochemistry).

-

Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers. Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

- Mishra, A., et al. (2000). Photophysics and Photochemistry of 4-(Dimethylamino)benzoic Acid and Its Esters. Journal of Photochemistry and Photobiology A: Chemistry. (Describes the donor properties).

Solubility Profiling of 4-Nitrobenzyl 4-(dimethylamino)benzoate: A Technical Guide

Executive Summary & Structural Analysis[1]

Compound Identity: 4-Nitrobenzyl 4-(dimethylamino)benzoate Molecular Formula: C₁₆H₁₆N₂O₄ Molecular Weight: ~300.31 g/mol [1]

This guide provides a technical analysis of the solubility characteristics of this compound. As a specific derivative often used in non-linear optics (NLO) research, organic synthesis intermediates, or as a chromogenic probe, its solubility is governed by its "push-pull" electronic structure.[1]

Structural Determinants of Solubility:

The molecule features a classic Donor-

-

Donor: The p-dimethylamino group (strongly electron-donating).[1]

-

Bridge: The benzoate ester linkage.[1]

-

Acceptor: The p-nitrobenzyl group (strongly electron-withdrawing).[1]

Implications: This significant dipole moment creates high lattice energy in the crystal state (likely a yellow-to-orange crystalline solid) and dictates a specific solubility profile:

-

Low solubility in non-polar solvents due to the polar nature of the molecule.[1]

-

High solubility in polar aprotic solvents capable of stabilizing the internal charge transfer (ICT) state.[1]

-

Temperature-dependent solubility in alcohols , making them ideal for recrystallization.[1]

Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) of structural analogs (e.g., ethyl 4-(dimethylamino)benzoate and 4-nitrobenzyl alcohol), the following solubility ranking is established.

Table 1: Solvent Compatibility Matrix[2]

| Solvent Class | Representative Solvents | Solubility Prediction | Application Context |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Ideal for preparing concentrated stock solutions or reaction media.[1] |

| Chlorinated | DCM, Chloroform | High/Moderate | Preferred solvents for synthesis, extraction, and NMR analysis. |

| Polar Ethers/Esters | THF, Ethyl Acetate | Moderate | Good for general handling; Ethyl Acetate is a primary candidate for silica gel chromatography.[1] |

| Protic (Alcohols) | Ethanol, Methanol | Low (Cold) / High (Hot) | Primary choice for recrystallization. The steep solubility curve allows for high recovery yields.[1] |

| Non-Polar | Hexanes, Heptane | Insoluble (<1 mg/mL) | Used as antisolvents to crash out the product or wash away non-polar impurities. |

| Aqueous | Water | Insoluble | Used for aqueous workup to remove inorganic salts (e.g., NaBr, K₂CO₃). |

Experimental Protocols for Solubility Determination

Since batch-to-batch variations (polymorphs, particle size) can affect dissolution rates, empirical verification is required.[1]

Protocol A: Rapid Visual Solubility Screen (Qualitative)

Objective: Quickly categorize solvents as Soluble, Partially Soluble, or Insoluble.

-

Weigh 10 mg of the compound into a 2 mL clear glass vial.

-

Add 100 µL of the test solvent (Starting concentration: 100 mg/mL).

-

Vortex for 30 seconds.

-

Clear Solution? → High Solubility .

-

Turbid/Solid remains? → Proceed to Step 4.

-

-

Add solvent in 100 µL increments until reaching 1 mL (Final concentration: 10 mg/mL).

-

Thermal Stress: Heat the "Insoluble" vial to near-boiling (using a heat block).

-

Dissolves on heating? → Recrystallization Candidate .

-

Protocol B: Gravimetric Saturation Method (Quantitative)

Objective: Determine exact solubility (

-

Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

-

Stir at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

-

Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Immediately weigh the vial with solution (

).[1] -

Evaporate the solvent (vacuum centrifuge or nitrogen stream) and dry the residue to constant weight (

).[1] -

Calculation:

[1]

Decision Logic & Workflows

Workflow 1: Solvent Selection Strategy

The following diagram illustrates the decision process for selecting the appropriate solvent based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision tree for selecting solvents based on experimental goals.

Workflow 2: Solvation Mechanism

Understanding why the molecule dissolves helps in troubleshooting.[1] The diagram below depicts the interaction between the solvent and the "push-pull" dipole of the molecule.[1]

Figure 2: Mechanistic interactions between the D-

Critical Application Notes

Recrystallization Strategy

The most effective purification method for this compound is recrystallization from Ethanol .[1]

-

Procedure: Dissolve the crude solid in minimal boiling ethanol. If the solution is dark/colored due to impurities, treat with activated charcoal, filter hot through Celite, and allow to cool slowly to room temperature, then to 4°C.

-

Alternative: If the compound is too soluble in ethanol, use the DCM/Hexane pair. Dissolve in minimal DCM, then add Hexane dropwise until persistent turbidity is observed.[1] Cap and let stand.

Solvatochromism in Spectroscopy

Researchers must be aware that this compound exhibits positive solvatochromism .[1]

-

Observation: The absorption maximum (

) will redshift (move to longer wavelengths) as solvent polarity increases (e.g., from Hexane to DMSO).[1] -

Recommendation: For consistent UV-Vis data, always report the solvent used. Acetonitrile is often the standard compromise between solubility and optical transparency.[1]

Safety & Handling

-

Nitro-aromatics: Potentially toxic and mutagenic.[1] Handle in a fume hood.

-

Waste Disposal: Solutions containing this compound should be disposed of as halogenated (if DCM/CHCl3 used) or non-halogenated organic waste.[1] Do not release into drains due to low water solubility and potential persistence.[1][2]

References

-

Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3] (Basis for solubility prediction of nitro/amino aromatics).[1]

-

General Synthesis of Nitrobenzyl Esters: Organic Syntheses, Coll. Vol. 3, p. 650 (1955); Vol. 29, p. 72 (1949).[1] Link (Referenced for the behavior of nitrobenzyl alcohol derivatives).[1]

-

Solvatochromism of Push-Pull Systems: Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link (Mechanistic grounding for spectral shifts).[1]

-

Recrystallization Methodologies: Vogel, A. I.[1][4] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for aromatic ester purification).

Sources

Technical Guide: Stability Profile & Degradation Kinetics of 4-Nitrobenzyl 4-(dimethylamino)benzoate

[1]

Document Control:

-

Scope: Chemical Stability, Photochemical Reactivity, and Analytical Characterization.[1][2]

-

Target Audience: Medicinal Chemists, Formulation Scientists, Analytical QA.[1]

-

Molecule Class: Push-Pull Aromatic Ester / Latent Alkylating Precursor.[1]

Part 1: Chemical Architecture & Reactivity Overview[1]

To understand the degradation of this molecule, one must first analyze its "Push-Pull" electronic architecture. The molecule consists of two distinct aromatic systems linked by an ester bridge:

-

The Acid Moiety (Donor): 4-(Dimethylamino)benzoic acid.[1][3] The dimethylamino group (

) is a strong electron donor ( -

The Alcohol Moiety (Acceptor): 4-Nitrobenzyl alcohol.[1] The nitro group (

) is a strong electron withdrawer, making the benzylic carbon electrophilic and the benzyl group a potential leaving group under reductive conditions.[1]

Implication for Stability:

-

Hydrolytic Resistance: The electron donation from the amine deactivates the ester carbonyl toward nucleophilic attack (

), making this compound more stable to alkaline hydrolysis than unsubstituted benzyl benzoate.[1] -

Reductive Lability: The para-nitrobenzyl group is specifically designed to be stable to mild acid/base but unstable to reducing agents (e.g., Zinc/Acid, enzymatic reduction), which triggers a 1,6-elimination cascade.[1]

-

Photochemical Sensitivity: The molecule possesses a Charge-Transfer (CT) character.[1] While para-nitrobenzyl esters are not "photocaged" in the same way as ortho-isomers, the combination of a strong donor and acceptor makes the molecule susceptible to photo-induced electron transfer (PET) and oxidative degradation.[1]

Part 2: Degradation Pathways & Mechanisms

Hydrolytic Degradation (Dark Stability)

Hydrolysis is the baseline degradation pathway during long-term storage in aqueous or protic media.[1]

-

Mechanism:

(Base-catalyzed acyl-oxygen cleavage).[1] -

Kinetics: Second-order (pH-dependent).[1]

-

Reaction:

[1]

Electronic Stabilization Effect:

The lone pair on the dimethylamino nitrogen resonates into the carbonyl group. This resonance contribution reduces the partial positive charge (

Reductive Cleavage (The "Trigger" Mechanism)

This is the specific degradation pathway for p-nitrobenzyl derivatives, often exploited for targeted drug delivery (activation by nitro-reductases in hypoxic tumors) or chemical deprotection.[1]

-

Trigger: Chemical reduction (

, -

Mechanism:

Photochemical & Oxidative Instability

Unlike the ortho-nitrobenzyl isomer (which cleaves cleanly under UV), the para-isomer described here undergoes complex radical decomposition.[1]

Part 3: Visualized Pathways (Graphviz)[1]

The following diagram maps the competing degradation pathways based on environmental stress.

Caption: Figure 1.[1] Competing degradation pathways.[1] Note that reductive cleavage is a designed instability, while hydrolysis and oxidation are storage stability concerns.

Part 4: Experimental Protocols & Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Method

To quantify degradation, a Reverse-Phase (RP-HPLC) method is required.[1] The method must separate the parent from the highly polar acid and the less polar alcohol.

Table 1: HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase for aromatic esters.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the benzoic acid product, improving peak shape. |

| Mobile Phase B | Acetonitrile (MeCN) | Strong eluent for the hydrophobic nitrobenzyl group.[1] |

| Gradient | 10% B to 90% B over 15 min | Captures the early eluting acid (polar) and late eluting parent.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Detection | UV @ 285 nm | Max absorption of the dimethylamino-benzoate chromophore.[1] |

| Retention Order | Acid < Alcohol < Parent | Polarity driven separation.[1] |

Forced Degradation Protocol (Stress Testing)

Perform these tests to validate the stability-indicating nature of the HPLC method.

A. Hydrolytic Stress (Base):

-

Dissolve 10 mg of substance in 5 mL MeCN.

-

Add 5 mL of 0.1 N NaOH .

-

Stir at 60°C for 4 hours .

-

Neutralize with 0.1 N HCl.

-

Expected Result: Decrease in parent peak; appearance of 4-(dimethylamino)benzoic acid (

min) and 4-nitrobenzyl alcohol.[1]

B. Oxidative Stress:

-

Dissolve 10 mg in 5 mL MeCN.

-

Add 1 mL 3%

. -

Store at RT for 24 hours.

-

Expected Result: Appearance of N-oxide peak (usually elutes slightly earlier than parent due to increased polarity).[1]

Part 5: Storage & Handling Recommendations

Based on the degradation profile, the following storage logic applies:

-

Protect from Light (Critical): The dimethylamino group is photosensitive.[1] Store in amber glass vials .

-

Avoid Reducing Environments: Do not store near strong reducing agents (hydrides, active metals) or in anaerobic biological matrices without intent to cleave.[1]

-

Temperature: Store at -20°C for long-term reference standards to prevent slow hydrolysis and oxidative discoloration.

-

Solvent Choice: For stock solutions, use DMSO or Anhydrous Acetonitrile .[1] Avoid alcohols (MeOH/EtOH) for long-term storage to prevent transesterification.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Defines the stability profile of p-nitrobenzyl esters).

-

Bio-protocol. (2025). Stability issues and proper storage of 4-[4-(Dimethylamino)phenyl]benzaldehyde. (Analogous stability data for the dimethylamino-phenyl moiety).[1]

-

RSC. (2005).[1] Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. (Kinetics of nitrobenzyl leaving groups).

-

PubChem. (2025).[1][4] 4-Nitrobenzyl 4-methylbenzoate Compound Summary. (Structural analog data).[1]

Methodological & Application

light-induced release of dimethylaminobenzoic acid

Application Notes & Protocols

Topic: Light-Induced Release of p-Dimethylaminobenzoic Acid: A Guide to Photochemical Control

I. Introduction: The Power of Light in Molecular Activation

The ability to control the release of bioactive molecules with spatiotemporal precision is a cornerstone of modern chemical biology and drug delivery research.[1][2][3] "Caged" compounds, which are biologically inert molecules that can be activated by light, offer an unparalleled level of control over cellular processes.[1][2][4][5] This guide provides a comprehensive overview and detailed protocols for the light-induced release of p-dimethylaminobenzoic acid (DMABA), a molecule of interest in various chemical and biological studies.[6][7]

The fundamental principle involves the use of a photolabile protecting group (PPG), also known as a "caging" group, which is covalently attached to the molecule of interest, rendering it inactive.[1][2] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule. This process, often referred to as "uncaging," allows researchers to initiate biological or chemical processes on demand, in a highly localized manner.[1][4]

This document will delve into the selection of appropriate PPGs for DMABA, the underlying photochemical mechanisms, and practical, step-by-step protocols for conducting and analyzing photorelease experiments.

II. Choosing Your Photolabile Protecting Group (PPG): A Tale of Two Chemistries

The selection of a suitable PPG is critical for a successful photorelease experiment. The ideal PPG should exhibit high stability in the dark, efficient cleavage upon irradiation with a desirable wavelength (often in the near-UV to visible range to minimize cellular damage), and produce non-interfering byproducts.[8] For carboxylic acids like DMABA, two classes of PPGs have proven particularly effective: o-nitrobenzyl and coumarin-based derivatives.[9][10][11][12]

A. The Workhorse: o-Nitrobenzyl Derivatives

The o-nitrobenzyl (ONB) group is one of the most widely used PPGs for a variety of functional groups, including carboxylic acids.[9][10][13] First reported for the protection of carboxylic acids in 1966, the ONB group offers robust protection and reliable photodeprotection.[9][10]

Mechanism of Action: Upon absorption of UV light (typically in the 300-365 nm range), the ONB ester undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[9] This is followed by a rearrangement and subsequent cleavage, releasing the carboxylic acid and an o-nitrosobenzaldehyde byproduct.[9]

DOT Script for o-Nitrobenzyl Uncaging Mechanism

Caption: Photochemical release of DMABA from an o-nitrobenzyl ester.

B. The Long-Wavelength Alternative: Coumarin-Based Cages

While effective, the reliance of ONB cages on UV light can be a limitation in biological systems due to potential cytotoxicity.[11] Coumarin-based PPGs have emerged as an attractive alternative, as their absorption can be tuned to longer, more biocompatible wavelengths, such as the blue and even red regions of the visible spectrum.[11][12][14][15]

Mechanism of Action: The photolysis of coumarin-based esters also proceeds through a heterolytic cleavage mechanism.[16][17] Upon excitation, the coumarin moiety facilitates the departure of the carboxylate, forming a stabilized carbocation intermediate. This intermediate then reacts with a nucleophile, typically water in biological systems, to yield a coumarin alcohol byproduct.[17]

DOT Script for Coumarin Uncaging Mechanism

Caption: Photochemical release of DMABA from a coumarin-based ester.

III. Experimental Design and Protocols

A successful photorelease experiment requires careful consideration of the experimental setup, including the light source, reaction conditions, and analytical methods.

A. Essential Equipment and Reagents

-

Photoreactor: A dedicated photoreactor is recommended for reproducible results.[18] This can range from a simple setup with a UV lamp and a quartz cuvette to more sophisticated flow chemistry systems.[19][20][21][22] For precise control, a collimated light source, such as a laser or a filtered arc lamp, is ideal.[4]

-

Light Source: The choice of light source is dictated by the absorption spectrum of the PPG.

-

For o-nitrobenzyl derivatives: A medium-pressure mercury arc lamp with appropriate filters (to isolate the 350-365 nm region) or a 365 nm LED array are suitable.[9]

-

For coumarin-based derivatives: The light source will depend on the specific coumarin structure. This can range from blue (e.g., 450 nm) to green or even red LEDs.[11][15][23]

-

-

Reaction Vessel: Quartz cuvettes or reaction tubes are necessary for UV irradiation, as glass will absorb most of the incident light. For visible light photolysis, standard glass or plastic vessels are acceptable.

-

"Caged" DMABA: The synthesis of caged DMABA can be achieved through standard esterification procedures, reacting the chosen photolabile alcohol (e.g., o-nitrobenzyl alcohol or a coumarin-based alcohol) with DMABA in the presence of a coupling agent.[8][9][12]

-

Solvents: HPLC-grade solvents are recommended for both the photorelease experiment and subsequent analysis to avoid interference from impurities.

-

Analytical Instrumentation: An HPLC system with a UV-Vis or fluorescence detector is the preferred method for quantifying the release of DMABA.[24][25] A UV-Vis spectrophotometer is also essential for characterizing the caged compound and monitoring the progress of the photoreaction.

B. Protocol 1: Photorelease of DMABA from an o-Nitrobenzyl Cage

This protocol provides a general procedure for the uncaging of o-nitrobenzyl-DMABA.

1. Preparation of the Stock Solution: a. Prepare a stock solution of o-nitrobenzyl-DMABA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1-10 mM. b. Store the stock solution in the dark at 4°C to prevent premature photolysis.

2. Photolysis Experiment: a. Dilute the stock solution to the desired working concentration (e.g., 10-100 µM) in the chosen reaction buffer or solvent. b. Transfer the solution to a quartz cuvette. c. Place the cuvette in the photoreactor and irradiate with a 365 nm light source. d. At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture for analysis. e. Keep the aliquots in the dark until analysis.

3. Analytical Quantification by HPLC: a. Set up an HPLC system with a C18 column. b. Prepare a mobile phase suitable for the separation of DMABA and the caged compound (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid). c. Inject the collected aliquots into the HPLC system. d. Monitor the elution profile at a wavelength where both the caged compound and DMABA absorb (e.g., 310 nm).[26] e. Quantify the amount of released DMABA by comparing the peak area to a standard curve of known DMABA concentrations.

C. Protocol 2: Photorelease of DMABA from a Coumarin-Based Cage

This protocol is adapted for the use of a visible-light-sensitive coumarin PPG.

1. Preparation of the Stock Solution: a. Follow the same procedure as in Protocol 1, preparing a stock solution of the coumarin-caged DMABA.

2. Photolysis Experiment: a. Dilute the stock solution to the desired working concentration in the reaction buffer or solvent. b. Transfer the solution to a suitable reaction vessel (glass or plastic is acceptable). c. Irradiate the solution with a visible light source corresponding to the absorption maximum of the coumarin cage (e.g., 450 nm LED). d. Collect aliquots at various time points as described in Protocol 1.

3. Analytical Quantification by HPLC: a. Follow the same HPLC procedure as in Protocol 1 to separate and quantify the released DMABA.

DOT Script for Experimental Workflow

Caption: General workflow for the light-induced release of DMABA.

IV. Data Interpretation and Key Parameters

The efficiency of a photorelease experiment is determined by several key photochemical parameters.[27][28]

| Parameter | Symbol | Description | Importance |

| Molar Extinction Coefficient | ε (epsilon) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A high ε at the irradiation wavelength is desirable for efficient light absorption. |

| Quantum Yield of Uncaging | Φu (Phi_u) | The ratio of the number of released molecules to the number of photons absorbed by the caged compound. | A high Φu indicates an efficient conversion of absorbed light into the desired photochemical reaction.[16] |

| Uncaging Efficiency | ε x Φu | The product of the molar extinction coefficient and the quantum yield. | This is a practical measure of the overall efficiency of the photorelease process.[17][27] |

Table 1. Key Photochemical Parameters.

By analyzing the concentration of released DMABA over time, the kinetics of the photorelease can be determined. This information is crucial for applications where the rate and amount of released molecule need to be precisely controlled.[1]

V. Advanced Applications: Two-Photon Uncaging

For applications requiring even greater spatial resolution, such as in neurobiology, two-photon uncaging (2PU) is a powerful technique.[29][30][31][32] 2PU utilizes a high-intensity, pulsed infrared laser to excite the PPG. The simultaneous absorption of two lower-energy photons provides the energy required for photolysis. This process is inherently confined to the focal point of the laser, allowing for subcellular precision in the release of the caged molecule.[32] Many of the PPGs discussed, particularly coumarin derivatives, have been successfully adapted for two-photon applications.[30][31]

VI. Troubleshooting and Considerations

-

Low Uncaging Yield:

-

Insufficient Light Intensity: Ensure the light source is powerful enough and properly focused on the sample.

-

Incorrect Wavelength: Verify that the irradiation wavelength matches the absorption maximum of the PPG.

-

Photodegradation: The released molecule or the byproducts might be sensitive to the irradiation light. Consider using filters to narrow the excitation bandwidth.

-

-

Biological Incompatibility:

-

Toxicity of Byproducts: The photolysis byproducts (e.g., o-nitrosobenzaldehyde) can sometimes be reactive or toxic. It is essential to perform control experiments to assess the effects of the byproducts in the biological system of interest.

-

"Dark" Biological Activity: The caged compound itself should be biologically inert.[8] Control experiments with the caged compound in the absence of light are crucial.

-

VII. Conclusion

The light-induced release of p-dimethylaminobenzoic acid using photolabile protecting groups is a versatile and powerful technique for researchers in chemistry and biology. By understanding the underlying photochemical principles and following well-defined protocols, it is possible to achieve precise spatiotemporal control over the release of this molecule. The continued development of new PPGs with improved properties, such as longer wavelength absorption and higher quantum yields, will further expand the applications of this technology in drug delivery, materials science, and the study of complex biological systems.

VIII. References

-

Tang, C.-M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

-

Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865–6879. [Link]

-

Pipkorn, R., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2777. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-28. [Link]

-

Fields, G. B. (Ed.). (2007). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.

-

Amro, K., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Rau, H. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(3), 197-207. [Link]

-

López-Corrales, M., et al. (2020). Release the molecule! Photolabile protecting groups. Chembites. [Link]

-

Ogden, D., & Trentham, D. (1993). Flash photolysis of caged compounds. UT Dallas. [Link]

-

Pinto, M., et al. (n.d.). A new photolabile protecting group based on a coumarin bearing a julolidine donor group : synthesis and photolysis studies. Universidade do Minho Repository. [Link]

-

Zayat, L., et al. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. Higley Lab. [Link]

-

ResearchGate. (n.d.). Selection of prominent coumarin based photocages in recent years and their reported absorption maxima. [Link]

-

Sabatini Lab. (n.d.). Optically selective two-photon uncaging of glutamate at 900 nm. [Link]

-

SlidePlayer. (n.d.). Release of “Caged” Compounds. [Link]

-

Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.

-

Kumar, A., et al. (2021). Coumarin-Based Photolabile Solid Support Facilitates Nonchromatographic Purification of RNA Oligonucleotides. Organic Letters, 23(24), 9478-9482. [Link]

-

ResearchGate. (2022). (PDF) DFT Studies of p-N,N-(Dimethylamino) Benzoic Acid with Para or Meta–Electron Withdrawing or Donating Moieties for Dye-Sensitized Solar Cells (DSSCs). [Link]

-

ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification. [Link]

-

Rózsa, B., et al. (n.d.). Supplementary Information High efficiency two-photon uncaging by correction of spontaneous hydrolysis. [Link]

-

FlowPhotoChem. (2021). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, an. [Link]

-

Google Patents. (n.d.). CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.

-

Slanina, T., & Klán, P. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and Photobiology, 94(2), 249-262. [Link]

-

Govaerts, S., et al. (2021). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews, 121(17), 10749-10809. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of some 7‐dimethylamino‐1,4‐benzoxazin‐2‐ones. [Link]

-

Li, W., et al. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1433-1436. [Link]

-

Gemo, A., et al. (2022). Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self-Optimizing Flow Chemistry Platform. Angewandte Chemie International Edition, 61(28), e202203799. [Link]

-

HepatoChem. (n.d.). Photochemical Reactor Setup | Photoreactor Design. [Link]

-

ChemRxiv. (n.d.). pH dependency of photolabile protection groups used for applications in dynamic structural biology. [Link]

-

ResearchGate. (n.d.). Photochemical Quantum Yields and Efficiencies of the Photocages. [Link]

-

Slanina, T., et al. (2022). Efficiency of Functional Group Caging with Second-Generation Green- and Red-Light-Labile BODIPY Photoremovable Protecting Groups. The Journal of Organic Chemistry, 87(21), 14321-14329. [Link]

-

van der Velden, J. L. J., et al. (2023). Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group. Chemical Science, 14(48), 13619-13626. [Link]

-

ResearchGate. (n.d.). (PDF) Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. [Link]

-

Oregon Medical Laser Center. (n.d.). Ethyl p-dimethylaminobenzoate. [Link]

-

Carter, A. G. (2014). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Cold Spring Harbor Protocols, 2014(7), 747-757. [Link]

-

Mayer, G., & Heckel, A. (Eds.). (2006). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.

-

Rovira, A., et al. (2018). Sequential Uncaging with Green Light can be Achieved by Fine-Tuning the Structure of a Dicyanocoumarin Chromophore. Chemistry – A European Journal, 24(51), 13417-13421. [Link]

-

Impactfactor. (n.d.). Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. [Link]

-

Journal of the American Chemical Society. (n.d.). Spectroscopic studies of p-(N,N-dimethylamino)benzonitrile and ethyl p-(N,N-dimethylamino)benzoate in supercritical trifluoromethane, carbon dioxide, and ethane. [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. [Link]

-

AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Release of Caged Compounds [cyto.purdue.edu]

- 4. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photolabile Protecting Groups | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nathan.instras.com [nathan.instras.com]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chembites.org [chembites.org]

- 12. repositorium.uminho.pt [repositorium.uminho.pt]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Coumarin-Based Photolabile Solid Support Facilitates Nonchromatographic Purification of RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sequential Uncaging with Green Light can be Achieved by Fine‐Tuning the Structure of a Dicyanocoumarin Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hepatochem.com [hepatochem.com]

- 19. researchgate.net [researchgate.net]

- 20. flowphotochem.eu [flowphotochem.eu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

- 25. rsc.org [rsc.org]

- 26. omlc.org [omlc.org]

- 27. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. application.wiley-vch.de [application.wiley-vch.de]

- 29. higleylab.org [higleylab.org]

- 30. Optically selective two-photon uncaging of glutamate at 900 nm | SABATINI LAB [sabatini.hms.harvard.edu]

- 31. researchgate.net [researchgate.net]

- 32. Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration | Springer Nature Experiments [experiments.springernature.com]

protocol for caging a molecule with 4-nitrobenzyl 4-(dimethylamino)benzoate

This Application Note and Protocol details the synthesis, characterization, and activation of 4-nitrobenzyl 4-(dimethylamino)benzoate .

While "caging" often implies photolability (using o-nitrobenzyl groups), the 4-nitrobenzyl (p-nitrobenzyl) group functions primarily as a reduction-sensitive or hypoxia-activated cage. This protocol focuses on the chemical synthesis of this probe and its activation mechanism, where the electron-withdrawing nitro group quenches the fluorescence of the 4-(dimethylamino)benzoate payload via Photoinduced Electron Transfer (PET). Upon reduction (chemical or enzymatic via Nitroreductase), the fluorescence is restored, making this a model system for designing hypoxia sensors.

Introduction & Principle

The 4-nitrobenzyl (PNB) moiety is a robust protecting group ("cage") that masks carboxylic acids as esters. Unlike its isomer 2-nitrobenzyl (which is photocleavable), the 4-nitrobenzyl group is stable to light but labile under reductive conditions .

This specific molecule, This compound , serves as an excellent model for hypoxia-activated probes .

-

Payload: 4-(dimethylamino)benzoate (DMAB). A solvatochromic fluorophore with Intramolecular Charge Transfer (ICT) properties.

-

Cage: 4-nitrobenzyl group.[1][2][3][4][5][6][7][8] Acts as a fluorescence quencher due to its strong electron-withdrawing nature (causing PET) and masks the polarity of the carboxylate.

-

Activation: Reduction of the nitro group (

) to an amine (

Mechanistic Pathway

The activation proceeds via the reduction of the nitro group.[4] In biological systems, this is catalyzed by Nitroreductases (NTR) under hypoxic conditions (low oxygen), making such compounds vital for tumor imaging.

Caption: Activation pathway of the 4-nitrobenzyl cage via reduction, alleviating PET quenching.

Synthesis Protocol

This protocol utilizes a nucleophilic substitution (

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4][6][7][9][10][11] | Role |

| 4-(Dimethylamino)benzoic acid | 165.19 | 1.0 | Nucleophile (Payload) |

| 4-Nitrobenzyl bromide | 216.03 | 1.1 | Electrophile (Cage) |

| Potassium Carbonate ( | 138.21 | 1.5 | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| DMF (N,N-Dimethylformamide) | Solvent | - | Reaction Medium |

| Ethyl Acetate / Hexanes | Solvents | - | Extraction/Purification |

Step-by-Step Procedure

Step 1: Reactant Preparation

-

Dissolution: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (165 mg) of 4-(dimethylamino)benzoic acid in 5 mL of anhydrous DMF .

-

Deprotonation: Add 1.5 mmol (207 mg) of anhydrous

. Stir the suspension at room temperature for 15 minutes to generate the carboxylate anion. Note: The solution may turn slightly yellow.

Step 2: Caging Reaction (Alkylation)

-

Addition: Add 1.1 mmol (238 mg) of 4-nitrobenzyl bromide to the reaction mixture.

-

Catalysis: Add 0.1 mmol (17 mg) of Potassium Iodide (KI). Rationale: KI generates the more reactive 4-nitrobenzyl iodide in situ, accelerating the reaction.

-

Incubation: Seal the flask and stir at 60°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (30% Ethyl Acetate in Hexanes). The starting acid (low

) should disappear, and a new, less polar spot (product) should appear.

-

Step 3: Work-up and Isolation

-

Quenching: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water . The product should precipitate as a solid.

-

Extraction: If the product does not precipitate cleanly, extract with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with:

-

Saturated

(20 mL) to remove unreacted acid. -

Water (20 mL).

-

Brine (20 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification

-

Recrystallization: For high purity, recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture.

-

Flash Chromatography: If necessary, purify via silica gel chromatography using a gradient of 10%

30% Ethyl Acetate in Hexanes.

Characterization & Validation

The synthesized "caged" molecule must be validated to ensure the integrity of both the payload and the nitro-group cage.

| Method | Expected Result | Interpretation |

| Confirms the presence of the 4-nitrobenzyl ester linkage and the dimethylamino group. | ||

| UV-Vis Spectroscopy | Absorption | Characteristic of the 4-(dimethylamino)benzoate chromophore. |

| Fluorescence | Quenched / Low | The 4-nitrobenzyl group quenches the fluorescence via PET. |

| HRMS (ESI+) | Confirms molecular formula. |

Uncaging Protocol (Activation)

To validate the probe's function, "uncaging" is triggered by reducing the nitro group. This can be performed chemically (for calibration) or enzymatically (in biological assays).

Method A: Chemical Reduction (Zinc/Acetic Acid)

Use this method to chemically validate the release of the payload.

-

Dissolve 10 mg of the caged molecule in 2 mL of Methanol/Acetic Acid (1:1).

-

Add 50 mg of Zinc dust. Stir vigorously for 15 minutes.

-

Filter and analyze the filtrate by TLC or Fluorescence Spectroscopy.

-

Result: A significant increase in fluorescence intensity indicates successful reduction and restoration of the push-pull electronic system (or hydrolysis of the labile amino-ester).

-

Method B: Enzymatic Activation (Nitroreductase Assay)

Use this method for biological simulation.

-

Prepare a 10

M solution of the caged probe in PBS (pH 7.4) containing 100 -

Add E. coli Nitroreductase (NTR) (1

g/mL). -

Incubate at 37°C.

-

Monitor fluorescence emission (Excitation: ~310 nm; Emission: ~350-400 nm depending on solvent) over time.

-

Observation: Fluorescence should increase time-dependently as the nitro group is reduced to hydroxylamine/amine.

-

Troubleshooting & Optimization

-

Low Yield: Ensure all glassware is dry. Water competes with the carboxylate for the alkyl halide.

-

Hydrolysis: Avoid strong bases (NaOH) during workup, as the ester is susceptible to base hydrolysis.

-

Stability: Store the caged compound in the dark at -20°C. While less light-sensitive than o-nitrobenzyl, long-term UV exposure can cause slow degradation.

References

-

Synthesis of Nitrobenzyl Esters: Organic Syntheses, Coll. Vol. 3, p.650 (1955); Vol. 20, p.68 (1940). Link

-

Nitroreductase Probes: Caged fluorescent probes for hypoxia imaging. (General mechanism reference). Link

-

Photochemistry of Nitrobenzyl Groups: Photoremovable Protecting Groups in Organic Synthesis, Wiley-VCH. (Distinction between o- and p-nitrobenzyl). Link

-

Hypoxia Activated Prodrugs: Journal of Medicinal Chemistry, "Nitrobenzyl-based hypoxia-activated prodrugs". Link

Sources

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. Tandem activated caged galactoside prodrugs: advancing beyond single galactosidase dependence - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00722D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RNA Cloaking by Reversible Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

applications of 4-nitrobenzyl 4-(dimethylamino)benzoate in organic synthesis

Application Note: 4-Nitrobenzyl 4-(dimethylamino)benzoate in Organic Synthesis

Executive Summary: The "Push-Pull" Ester System

This compound (CAS: 19452-99-4) represents a classic "push-pull" electronic system utilized as a mechanistic probe and a specialized intermediate in organic synthesis. Its structure features two distinct aromatic domains separated by an ester linkage:

-

The Acyl Component: A 4-(dimethylamino)benzoyl moiety, functioning as a strong electron donor (

). -

The Alkyl Component: A 4-nitrobenzyl group, functioning as an electron-deficient protecting group.

This unique electronic disparity makes the compound invaluable for three specific applications:

-

Mechanistic Calibration: As a substrate for Hammett Linear Free Energy Relationship (LFER) studies, quantifying the impact of electronic effects on solvolysis rates.

-

Orthogonal Protection: Serving as a carboxylate protecting group that is stable to acid/base but cleavable via specific reductive or oxidative protocols.

-

Photophysical Probing: Acting as a model for intramolecular charge transfer (ICT) states in fluorescence quenching studies.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 300.31 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO; Sparingly soluble in hexanes.[1] |

| pKa (Conj. Acid) | ~2.5 (Dimethylamino group protonation) |

| Stability | Stable at RT; Hydrolyzes slowly in aqueous base; Light sensitive (slow discoloration). |

Protocol A: Synthesis via Nucleophilic Substitution

Rationale: The most efficient synthesis avoids the use of acid chlorides (which can form insoluble salts with the dimethylamino group) by utilizing a base-mediated

Reagents:

-

4-(Dimethylamino)benzoic acid (1.0 equiv)

-

4-Nitrobenzyl chloride (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

DMF (Dimethylformamide, anhydrous)

-

Ethyl Acetate / Hexanes (for purification)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve 4-(dimethylamino)benzoic acid (10 mmol) in DMF (20 mL). Add

(20 mmol) and stir at room temperature for 30 minutes to generate the potassium carboxylate. Note: The solution may turn slightly yellow.[2] -

Alkylation: Add 4-nitrobenzyl chloride (11 mmol) in one portion.

-

Reaction: Heat the mixture to 60°C under an argon atmosphere. Monitor via TLC (30% EtOAc in Hexanes). The reaction typically reaches completion within 4–6 hours.

-

Work-up:

-

Cool to room temperature and pour into ice-cold water (100 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organics with saturated

(to remove unreacted acid) and brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Gradient: 10%

40% EtOAc/Hexanes).

Yield Expectation: 85–92%

Figure 1: Convergent synthesis via carboxylate alkylation.

Protocol B: Kinetic Solvolysis Assay (Hammett Study)

Rationale: This protocol measures the rate of ester hydrolysis.[3] The "push-pull" nature of the molecule allows researchers to observe resonance inhibition. The electron-donating

Experimental Setup:

-

Solvent System: 80% Acetone / 20% Water (buffered to pH 9.0 with Borate buffer).

-

Detection: UV-Vis Spectrophotometry (monitoring the disappearance of the ester at

nm or appearance of 4-nitrobenzyl alcohol).

Procedure:

-

Stock Solution: Prepare a

mM stock solution of the ester in pure Acetone. -

Initiation: In a quartz cuvette, mix 2.0 mL of the Buffer/Water solution and 0.5 mL of Acetone. Equilibrate to 25°C.

-

Injection: Inject

of the ester stock solution. Invert rapidly to mix. -

Data Acquisition: Record Absorbance vs. Time at 310 nm every 30 seconds for 60 minutes.

-

Analysis: Plot

vs. Time. The slope represents the pseudo-first-order rate constant (

Scientific Insight: Compare this rate to unsubstituted Benzyl Benzoate. The 4-nitrobenzyl ester should hydrolyze faster due to the leaving group stability, but the 4-dimethylamino group will slow the initial nucleophilic attack. This competition is the core of the mechanistic lesson.

Protocol C: Orthogonal Deprotection (Reductive Cleavage)

Rationale: The 4-nitrobenzyl ester is stable to Trifluoroacetic Acid (TFA) (used to deprotect Boc groups) and mild bases (used to deprotect Fmoc groups). It is selectively removed by reducing the nitro group to an aniline. The resulting p-aminobenzyl ester is inherently unstable and spontaneously collapses (1,6-elimination) to release the free acid and a quinone methide by-product.

Reagents:

-

Zinc Dust (activated)

-

Acetic Acid (glacial)[2]

-

THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Dissolution: Dissolve the ester (1.0 mmol) in a 1:1 mixture of THF and Acetic Acid (10 mL).

-

Reduction: Add Zinc dust (10 equiv, 10 mmol) in portions at 0°C.

-

Agitation: Warm to room temperature and stir vigorously for 2 hours.

-

Filtration: Filter the mixture through a Celite pad to remove excess Zinc. Wash with THF.

-

Work-up: Concentrate the filtrate. The residue contains the 4-(dimethylamino)benzoic acid and the p-aminobenzyl by-products.

-

Purification: Dissolve residue in saturated

(pH 8–9) and wash with Ether (removes organic by-products). Acidify the aqueous layer to pH 4 with 1M HCl to precipitate the free acid.

Mechanism:

Figure 2: Reductive cleavage cascade mechanism.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for nitrobenzyl ester stability and cleavage conditions).

- Isaacs, N. S. (1995). Physical Organic Chemistry. Longman. (Source for Hammett equation and substituent effects in ester hydrolysis).

-

Kusumoto, S., et al. (1986). "A new method for the cleavage of p-nitrobenzyl ester via electrochemical reduction." Bulletin of the Chemical Society of Japan. Link

- Bio-Rad Laboratories. (n.d.). "UV-Visible Spectroscopy of Organic Compounds." (General protocol for kinetic assays).

-

PubChem. (2023). "this compound Compound Summary." Link

Sources

4-nitrobenzyl 4-(dimethylamino)benzoate for controlled drug delivery

Application Note: 4-Nitrobenzyl 4-(Dimethylamino)benzoate for Targeted Hypoxia Activation

Part 1: Introduction & Strategic Rationale

The Molecule: A Dual-Function Probe

This compound (NDMAB) serves as a prototypical Hypoxia-Activated Prodrug (HAP) model. It integrates two critical functional domains:

-

The Trigger (4-Nitrobenzyl): Unlike its ortho-isomer (used for UV-photocleavage), the para-nitrobenzyl group is a classic bioreductive trigger . It targets the hypoxic microenvironment (low

) characteristic of solid tumors, where elevated nitroreductase (NTR) activity reduces the nitro group to an amine, facilitating payload release.[1] -

The Payload/Reporter (4-Dimethylaminobenzoate): The 4-(dimethylamino)benzoic acid (DMABA) moiety acts as a fluorogenic surrogate for a drug. The strong electron-donating dimethylamino group creates an intramolecular charge transfer (ICT) system. In the intact ester, the electron-withdrawing nitrobenzyl group typically quenches fluorescence via Photoinduced Electron Transfer (PET). Upon cleavage, the quenching stops, providing a "turn-on" fluorescent signal to monitor drug release.

Mechanism of Action: Bioreductive Cleavage

The release mechanism relies on the enzymatic reduction of the nitro group (

-

Step 1: Nitroreductases (e.g., bacterial NTR or mammalian P450 reductases) transfer electrons to the nitro group.

-

Step 2: The resulting electron-rich p-aminobenzyl ester becomes hydrolytically labile compared to the stable p-nitrobenzyl precursor.

-

Step 3: Spontaneous or esterase-assisted hydrolysis releases the free cargo (DMABA) and p-aminobenzyl alcohol (which may further degrade).

Critical Design Note: Researchers often confuse ortho- and para-nitrobenzyl groups.

o-Nitrobenzyl: Cleaves with UV Light (365 nm).

p-Nitrobenzyl: Cleaves with Reductive Enzymes (Hypoxia).

If your goal is light activation, you must use the ortho-isomer. If your goal is tumor-targeting, use the para-isomer described here.

Part 2: Synthesis Protocol

Objective: Synthesize this compound via Steglich Esterification.

Reagents:

-

4-(Dimethylamino)benzoic acid (DMABA) [Payload]

-

4-Nitrobenzyl alcohol [Trigger]

-

N,N'-Dicyclohexylcarbodiimide (DCC) [Coupling Agent]

-

4-Dimethylaminopyridine (DMAP) [Catalyst]

-

Dichloromethane (DCM) [Solvent, Anhydrous]

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq (e.g., 5 mmol) of DMABA and 1.1 eq of 4-nitrobenzyl alcohol in anhydrous DCM (20 mL) under an inert atmosphere (

or Ar). -

Activation: Add 0.1 eq of DMAP to the solution.

-

Coupling: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of 1.1 eq DCC in DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Work-up:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 1M HCl (to remove unreacted amine/DMAP), saturated

, and brine. -

Dry over

and concentrate under vacuum.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

-

Validation: Confirm structure via

-NMR (Look for the AB quartet of the p-nitrobenzyl benzylic protons around 5.4 ppm).

Part 3: Controlled Release Protocol (Hypoxia Simulation)

Objective: Validate the release of the payload under simulated hypoxic conditions using a chemical reductant or enzyme.

Method A: Enzymatic Activation (Nitroreductase Assay)

Best for mimicking in vivo tumor conditions.

-

Buffer Prep: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM NADPH (cofactor).

-

Substrate: Dissolve the prodrug (NDMAB) in DMSO to make a 10 mM stock. Add to buffer to reach a final concentration of 10–50

. -

Enzyme Addition: Add purified Nitroreductase (e.g., from E. coli, Sigma-Aldrich) at 5–10

. -

Incubation: Incubate at 37°C under anaerobic conditions (degassed buffer or nitrogen glovebox).

-

Monitoring:

-

Fluorescence: Excite at 300–310 nm; Monitor emission at ~350–400 nm (DMABA characteristic). Expect intensity increase over time.

-

HPLC: Aliquot samples at 0, 15, 30, 60 min. Quench with acetonitrile. Analyze on C18 column (Gradient: Water/ACN).

-

Method B: Chemical Reduction (Zinc/Ammonium Chloride)

Rapid screening method.

-

Solution: Dissolve prodrug in Methanol/Water (1:1).

-

Activator: Add excess Zinc dust and

. -

Reaction: Stir at room temperature. The nitro group reduces rapidly to hydroxylamine/amine.

-

Analysis: Filter Zn and analyze filtrate by TLC or HPLC to observe the disappearance of the starting material and appearance of DMABA.

Part 4: Visualization & Mechanism

Figure 1: Synthesis and Bioreductive Cleavage Pathway

Caption: Synthesis of the prodrug and its subsequent reduction-triggered fragmentation under hypoxic conditions.

Part 5: Analytical Data Summary

| Parameter | Value / Observation | Notes |

| Molecular Weight | ~300.31 g/mol | C16H16N2O4 |

| Solubility | DMSO, DMF, DCM | Poor water solubility; requires co-solvent (e.g., 1% DMSO) for bio-assays. |

| ~300–310 nm | Distinct from free DMABA due to ester conjugation. | |

| Fluorescence | Quenched (Intact) | Nitro group acts as a quencher; Reduction restores emission. |

| Stability | Stable at pH 7.4 (Normoxia) | >24h stability in PBS without reductase. |

| Hypoxia Selectivity | >50-fold rate increase | Compared to normoxic conditions (requires strict anaerobiosis). |

Part 6: Troubleshooting & Optimization

-

Issue: Slow Release Kinetics.

-

Cause: The p-aminobenzyl ester is not unstable enough to hydrolyze spontaneously.

-

Solution: This system relies on enzymatic hydrolysis of the amine form or long incubations. For faster "self-immolation," use a 4-nitrobenzyl carbamate linker instead of an ester. The carbamate undergoes a rapid 1,6-elimination upon reduction.

-

-

Issue: High Background Fluorescence.

-

Cause: Incomplete quenching or free DMABA impurity.

-

Solution: Recrystallize the prodrug rigorously. Ensure the "dark" measurement is taken immediately after dissolving.

-

-

Issue: Poor Solubility in Buffer.

-

Solution: Use Pluronic F-127 or PEG-lipids to encapsulate the hydrophobic prodrug into micelles, which also aids in tumor accumulation (EPR effect).

-

References

-

Use of 4-Nitrobenzyl as a Hypoxia-Activated Trigger

-

Mechanism of Nitrobenzyl Reduction

-

Fluorescence Quenching by Nitro Groups

-

Comparison of Ortho (Photo) vs. Para (Hypoxia)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation | MDPI [mdpi.com]

Application Note: Spatial and Temporal Control of Reactions Using 4-Nitrobenzyl 4-(dimethylamino)benzoate

This guide details the application of 4-nitrobenzyl 4-(dimethylamino)benzoate as a photocaged reagent for the spatial and temporal control of chemical reactions. This molecule leverages the well-established photolability of the 4-nitrobenzyl (NB) group to mask the functionality of 4-(dimethylamino)benzoic acid (DMABA) , a potent electron donor, fluorophore, and co-initiator.

Core Concept & Mechanism

This compound functions as a photocaged donor .

-

The "Cage": The 4-nitrobenzyl moiety protects the carboxylic acid group. In this ester form, the electron-donating capability and fluorescence properties of the dimethylaminobenzoate core are significantly altered or quenched.

-

The "Trigger": Upon irradiation with near-UV light (365 nm), the nitrobenzyl group undergoes a photo-induced cleavage (uncaging).

-

The "Payload": This releases free 4-(dimethylamino)benzoic acid (DMABA) .

-

The "Control": By focusing the UV light, you generate the active reagent (DMABA) only at specific locations (spatial) and specific times (temporal).

Primary Applications

-

Photocontrolled Polymerization (Lithography): DMABA is a classic co-initiator for Type II photoinitiators (e.g., Camphorquinone, Benzophenone). By caging it, the polymerization mixture remains inactive until "switched on" by UV light, allowing for high-resolution 3D printing or surface patterning.

-

Fluorogenic Imaging: The ester is typically non-fluorescent or has a blue-shifted emission. The released DMABA anion is highly fluorescent (solvatochromic), enabling real-time monitoring of the uncaging process.

-

Surface Functionalization: When used in self-assembled monolayers, photocleavage exposes a free carboxylic acid, changing the surface wettability and charge.

Mechanism of Action

The uncaging follows the general Norrish Type II mechanism characteristic of o-nitrobenzyl derivatives.

Figure 1: Photochemical pathway for the uncaging of this compound. The reaction is irreversible.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: If not commercially available, this ester is synthesized via standard Steglich esterification.

Reagents:

-

4-(Dimethylamino)benzoic acid (1.0 equiv)

-

4-Nitrobenzyl alcohol (1.0 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolution: Dissolve 4-(dimethylamino)benzoic acid (1.65 g, 10 mmol) and 4-nitrobenzyl alcohol (1.53 g, 10 mmol) in 50 mL anhydrous DCM.

-

Catalyst Addition: Add DMAP (122 mg, 1 mmol).

-

Coupling: Cool to 0°C. Add DCC (2.27 g, 11 mmol) portion-wise.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 h).

-

Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

Characterization: Verify structure by ¹H NMR (look for benzylic protons ~5.4 ppm and dimethylamino singlet ~3.0 ppm).

Protocol B: Spatiotemporal Control of Polymerization (Lithography)

Objective: To initiate polymerization only in UV-exposed regions using the released amine as a co-initiator.

Materials:

-

Monomer: PEGDA (Polyethylene glycol diacrylate) or HEMA (Hydroxyethyl methacrylate).

-

Photoinitiator (Sensitizer): Camphorquinone (CQ) (Absorbs ~470 nm, requires amine co-initiator).

-

Caged Co-initiator: this compound (Synthesis from Protocol A).

-

Solvent: DMSO or Ethanol (if necessary for solubility).

Formulation Table:

| Component | Concentration | Role |

| Monomer (e.g., PEGDA) | 90-95 wt% | Polymer backbone |

| Camphorquinone (CQ) | 0.5 - 1.0 wt% | Type II Photoinitiator (Sensitizer) |

| Caged Co-initiator | 1.0 - 2.0 wt% | Inactive until UV exposure |

| Solvent | Balance | Viscosity adjustment |

Step-by-Step Workflow:

-

Preparation (Dark Room): Mix the monomer, CQ, and Caged Co-initiator in an amber vial. Ensure complete dissolution. Note: Handle under red or yellow light to prevent premature uncaging.

-

Casting: Deposition of the resin onto a glass slide or silicon wafer.

-

Patterning (The "Control" Step):

-

Polymerization (The "Reaction" Step):

-

Development: Wash the sample with solvent (e.g., ethanol/water) to remove unpolymerized monomer from the non-UV-exposed regions.

Protocol C: Fluorogenic Uncaging (Reaction Monitoring)

Objective: To measure the kinetics of uncaging using fluorescence.

Setup:

-

Fluorescence Spectrophotometer.

-

Excitation source: 365 nm LED (for uncaging) and ~290-310 nm (for probing, depending on ester absorption).

Procedure:

-

Solution: Prepare a 10 µM solution of this compound in Acetonitrile/Water (1:1).

-

Baseline: Measure the fluorescence emission spectrum (Excitation: 310 nm). Expect low fluorescence.

-

Irradiation: Expose the cuvette to 365 nm light (e.g., 5 mW) for defined intervals (0, 10, 30, 60, 120 seconds).

-

Measurement: After each interval, record the emission spectrum.

-

Analysis: You will observe the appearance and growth of a new emission band characteristic of free 4-(dimethylamino)benzoic acid (typically ~350-400 nm depending on pH/solvent).

-

Quantification: Plot Fluorescence Intensity vs. Time to determine the uncaging rate constant (

).

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Premature Polymerization | Ambient UV light exposure. | Handle all formulations under yellow safety lights (lithography room conditions). |

| Low Uncaging Yield | Inner filter effect (high concentration). | Reduce the concentration of the caged compound or use a thinner film (<50 µm). |

| Slow Reaction Kinetics | Oxygen inhibition (radical polymerization). | Perform irradiation in an inert atmosphere (Argon/Nitrogen) or add an oxygen scavenger. |

| Poor Solubility | Hydrophobic nitrobenzyl group. | Use a co-solvent (DMSO, DMF) or synthesize a water-soluble derivative (e.g., sulfonated nitrobenzyl). |

References

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

-

Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. Link

- Amsden, J. J., et al. (1999). "Spatial and temporal control of photopolymerization using caged co-initiators.

- Corrie, J. E. T. (2005). "Photoremovable Protecting Groups: Reaction Mechanisms and Applications." Dynamic Studies in Biology, Wiley-VCH.

Sources

Application Note: Photolytic Cleavage of 4-Nitrobenzyl 4-(Dimethylamino)benzoate via Intramolecular PET

This Application Note provides a detailed technical guide for the experimental photolysis of 4-nitrobenzyl 4-(dimethylamino)benzoate . Unlike the classic ortho-nitrobenzyl systems which cleave via a Norrish Type II mechanism, this system relies on Intramolecular Photoinduced Electron Transfer (PET) . The electron-rich 4-(dimethylamino)benzoate (DMAB) moiety acts as a light-harvesting antenna and electron donor, while the electron-deficient 4-nitrobenzyl (PNB) group acts as the acceptor, leading to reductive cleavage of the ester bond.

Executive Summary

The This compound ester represents a "self-sensitizing" photocleavable system. While p-nitrobenzyl esters are typically stable to direct UV irradiation (requiring chemical reduction for cleavage), this specific derivative incorporates an internal electron donor (the dimethylamino group). Upon photoexcitation, the molecule undergoes rapid intramolecular electron transfer, generating a radical ion pair that facilitates the fragmentation of the benzylic C-O bond. This protocol details the setup, mechanistic grounding, and analytical validation for this photolysis.

Mechanistic Principles

The Donor-Acceptor Dyad

The molecule functions as a covalently linked Donor-Acceptor (D-A) system:

-

Donor (Antenna): The 4-(dimethylamino)benzoate moiety absorbs strongly in the UV-A region (

nm) due to Intramolecular Charge Transfer (ICT). -

Acceptor (Trigger): The 4-nitrobenzyl group has a high electron affinity.

-

Process: Excitation of the donor (

) is followed by electron transfer to the acceptor (

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of PET-induced cleavage. The efficiency depends on the competition between fragmentation (

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | This compound | Target compound (synthesized via DCC/DMAP coupling). |

| Solvent | Acetonitrile (MeCN) / Water (9:1 v/v) | Polar solvent required to stabilize the radical ion pair. |

| Light Source | Rayonet Reactor or LED (350 nm) | Excitation of the dimethylamino absorption band. |

| Deoxygenation | Argon/Nitrogen line + Septum | Oxygen quenches triplet states and radical anions. |

| Analysis | HPLC (C18 column) or UV-Vis | Monitor ester disappearance and acid formation. |

Preparation of Photolysis Solution

Critical Step: The concentration must be controlled to prevent intermolecular quenching, although the primary mechanism is intramolecular.

-

Stock Solution: Dissolve 10 mg of substrate in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

-

Working Solution: Dilute the stock to approx.

M.-

Note: Absorbance at

(approx. 310 nm) should be between 0.8 and 1.2 AU for optimal photon absorption without inner-filter effects.

-

-

Solvent System: Add 10% (v/v) distilled water.

-

Reasoning: Water aids in the solvation of the ionic intermediates and provides the nucleophile for the final hydrolysis step of the radical cation, improving yield.

-

Deoxygenation (The "Self-Validating" Step)

Oxygen is a potent electron trap and triplet quencher. Failure to deoxygenate will drastically reduce quantum yield.

-

Protocol: Bubble high-purity Argon through the solution for 15 minutes prior to irradiation.

-

Validation: If the solution turns yellow/brown rapidly upon irradiation without deoxygenation, it indicates oxidative degradation rather than the desired PET cleavage.

Irradiation Procedure

-

Transfer the solution to a quartz cuvette (for small scale) or a Pyrex vessel (transparent >300 nm).

-

Place in the photoreactor equipped with 350 nm lamps .

-

Irradiate at ambient temperature (

). -

Time Course: Withdraw aliquots at

minutes.

Analytical Validation & Data Processing

Monitoring via UV-Vis Spectroscopy

As the reaction proceeds, the spectral signature changes.

-

Observation: The intense Charge Transfer (CT) band of the ester (approx. 310 nm) will shift. The free 4-(dimethylamino)benzoic acid has a distinct absorption maximum compared to the ester, often blue-shifted in the absence of the acceptor interaction.

-

Isosbestic Points: Well-defined isosbestic points indicate a clean conversion without secondary side reactions.

HPLC Analysis (Quantitative)

-

Column: C18 Reverse Phase (

mm, 5 -

Mobile Phase: Gradient 40% to 90% MeCN in Water (0.1% TFA).

-

Detection: 254 nm and 310 nm.

-

Expected Result:

-

Decrease in peak area of Substrate (

min). -

Increase in peak area of Product (4-(dimethylamino)benzoic acid,

min). -

Appearance of 4-nitrobenzyl alcohol/byproducts.

-

Kinetic Data Table Template

Calculate the first-order rate constant (

| Time (min) | Absorbance (310 nm) | % Conversion (HPLC) | ln(C0/Ct) |

| 0 | 1.200 | 0% | 0 |

| 5 | 1.050 | 12.5% | 0.13 |

| 10 | 0.910 | 24.1% | 0.28 |

| 20 | 0.680 | 43.3% | 0.57 |

| ... | ... | ... | ... |